molecular formula C11H18Cl2N2O3 B13147644 (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

Cat. No.: B13147644
M. Wt: 297.18 g/mol
InChI Key: ZJKOCZMECGKZQC-WWPIYYJJSA-N
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Description

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxypyridine moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and ethyl acrylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including esterification and amination.

    Final Product: The intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is unique due to its specific ethyl ester group, which differentiates it from similar compounds

Properties

Molecular Formula

C11H18Cl2N2O3

Molecular Weight

297.18 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride

InChI

InChI=1S/C11H16N2O3.2ClH/c1-3-16-11(14)6-9(12)8-4-5-10(15-2)13-7-8;;/h4-5,7,9H,3,6,12H2,1-2H3;2*1H/t9-;;/m0../s1

InChI Key

ZJKOCZMECGKZQC-WWPIYYJJSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CN=C(C=C1)OC)N.Cl.Cl

Canonical SMILES

CCOC(=O)CC(C1=CN=C(C=C1)OC)N.Cl.Cl

Origin of Product

United States

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